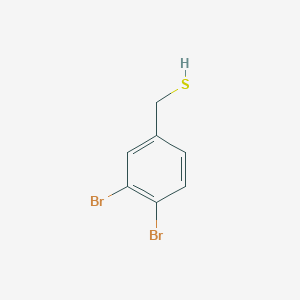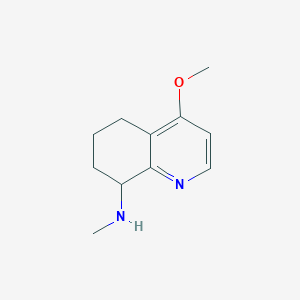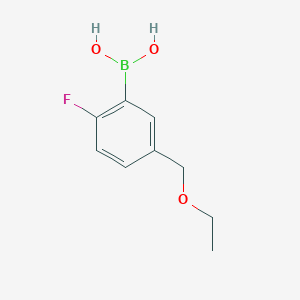![molecular formula C10H17N3O B13060182 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13060182.png)
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxane (tetrahydropyran) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine typically involves the reaction of a suitable pyrazole precursor with an oxane derivative. One common method involves the alkylation of 1H-pyrazol-5-amine with 2-(oxan-2-yl)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The amine group on the pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of alkylated or acylated pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(oxiran-2-yl)ethyl]-1H-pyrazol-5-amine: This compound features an oxirane (epoxide) ring instead of an oxane ring, leading to different reactivity and applications.
3-[2-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazol-5-amine:
Uniqueness
3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine is unique due to the presence of the oxane ring, which imparts specific steric and electronic properties
Eigenschaften
Molekularformel |
C10H17N3O |
|---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
5-[2-(oxan-2-yl)ethyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c11-10-7-8(12-13-10)4-5-9-3-1-2-6-14-9/h7,9H,1-6H2,(H3,11,12,13) |
InChI-Schlüssel |
KGGQKAOOWLAGSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)CCC2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2',3'-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13060100.png)


![10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13060115.png)
![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
![4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B13060137.png)



![6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13060154.png)

![Tert-butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13060166.png)
![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13060177.png)
